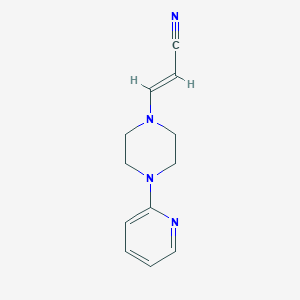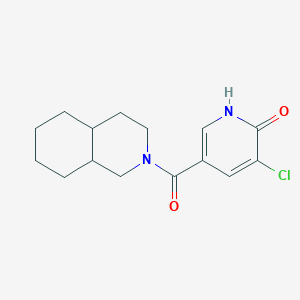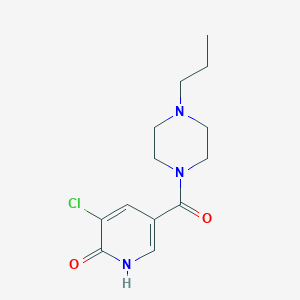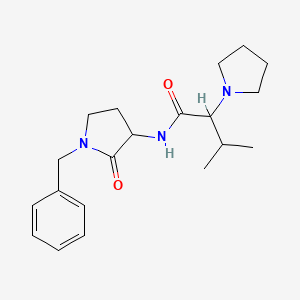
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor binds to the catalytic subunit of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, preventing it from dephosphorylating its substrates. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis and suppress cell proliferation.
Biochemical and Physiological Effects:
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to induce apoptosis and suppress cell proliferation in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has also been shown to regulate the expression of various genes involved in cellular processes, including cell cycle progression and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor in lab experiments is its potent inhibitory activity against protein phosphatase 2A. This makes it an excellent tool for studying the role of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile in various cellular processes. However, one limitation of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for research on (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor. One direction is to study its potential therapeutic applications in other diseases, including diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, which can be used as therapeutic agents. Additionally, more research is needed to understand the mechanism of action of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor and its effects on cellular processes.
Méthodes De Synthèse
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor can be synthesized using a variety of methods, including the reaction of 4-pyridin-2-ylpiperazine with propargyl bromide, followed by the reaction of the resulting compound with cyanogen bromide. Another method involves the reaction of 4-pyridin-2-ylpiperazine with propargyl alcohol, followed by the reaction of the resulting compound with cyanogen bromide. Both methods result in the formation of (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile.
Applications De Recherche Scientifique
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-5-3-7-15-8-10-16(11-9-15)12-4-1-2-6-14-12/h1-4,6-7H,8-11H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHGBRUQQZNKX-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)